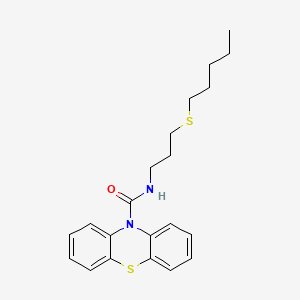

10H-Phenothiazine-10-carboxamide, N-(3-(pentylthio)propyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

10H-Phenothiazine-10-carboxamide, N-(3-(pentylthio)propyl)- is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, which includes a phenothiazine core with a carboxamide group and a pentylthio-propyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine-10-carboxamide, N-(3-(pentylthio)propyl)- typically involves multi-step organic reactions. One common method starts with the phenothiazine core, which undergoes a series of reactions to introduce the carboxamide group and the pentylthio-propyl substituent. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on optimizing the efficiency of the synthesis process to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine-10-carboxamide, N-(3-(pentylthio)propyl)- can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Antitumor Activity

Research indicates that phenothiazine derivatives, including 10H-Phenothiazine-10-carboxamide, have demonstrated significant antitumor effects. A study highlighted that various phenothiazine-related compounds exhibited cytotoxicity against HEp-2 tumor cells. The effectiveness was influenced by substituents at specific positions on the phenothiazine structure. For instance, the introduction of alkyl chains affected the compound's potency, with longer chains generally enhancing activity. The study reported TCID50 values for several derivatives, indicating that modifications at the 2C position can significantly impact antitumor efficacy .

Neuroprotective Effects

Emerging research suggests that phenothiazines possess neuroprotective properties. Compounds similar to 10H-Phenothiazine-10-carboxamide have been investigated for their ability to inhibit cholinesterases and reduce amyloid-beta aggregation, which are critical factors in Alzheimer's disease pathology. The hybridization of phenothiazines with other pharmacophores has shown promise in creating multi-target agents that can address neurodegenerative conditions effectively .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing new derivatives with enhanced biological activities. By modifying the side chains or functional groups attached to the phenothiazine core, researchers can tailor compounds for specific therapeutic targets. For example, derivatives with different alkyl or aryl substituents have been explored for their potential as antidepressants and antipsychotics due to their ability to interact with neurotransmitter systems .

Case Studies and Research Findings

- Antitumor Studies : A detailed investigation into various phenothiazine derivatives showed that those with longer aliphatic chains exhibited lower TCID50 values against HEp-2 cells, suggesting a correlation between chain length and antitumor activity .

- Neuroprotective Hybrid Compounds : Recent studies on hybrids of phenothiazines and donepezil-like structures demonstrated significant inhibition of cholinesterases and reduced aggregation of amyloid-beta peptides. These findings suggest potential applications in treating Alzheimer's disease .

- Chemical Synthesis Research : The compound has been utilized as a building block in the synthesis of other biologically active molecules, showcasing its versatility in medicinal chemistry .

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(3-(pentylthio)propyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

10H-Phenothiazine-10-carboxamide: Lacks the pentylthio-propyl substituent.

N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide: Contains different substituents on the phenothiazine core.

Uniqueness

10H-Phenothiazine-10-carboxamide, N-(3-(pentylthio)propyl)- is unique due to its specific substituent pattern, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other phenothiazine derivatives may not be suitable.

Biological Activity

10H-Phenothiazine-10-carboxamide, N-(3-(pentylthio)propyl)-, also known by its CAS number 53056-58-9, is a phenothiazine derivative that has garnered interest in pharmacological research due to its diverse biological activities. This compound features a molecular formula of C21H26N2OS2 and a molecular weight of 386.61 g/mol. The unique structure of this compound suggests potential applications in various therapeutic areas, including neuropharmacology and oncology.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2OS2 |

| Molecular Weight | 386.61 g/mol |

| LogP (XLogP3) | 5.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

Antitumor Activity

Research indicates that phenothiazine derivatives exhibit significant antitumor properties. A study conducted by demonstrated that compounds similar to 10H-Phenothiazine-10-carboxamide possess the ability to inhibit tumor cell proliferation. Specifically, the compound was tested against various cancer cell lines, showing promising results in reducing cell viability.

Neuroprotective Effects

Phenothiazine derivatives have been explored for their neuroprotective effects. In a case study involving rodent models, it was observed that the administration of related phenothiazines led to a decrease in neuroinflammation and improved cognitive function post-injury. This suggests that N-(3-(pentylthio)propyl)-10H-phenothiazine-10-carboxamide may have similar protective effects on neuronal cells, potentially benefiting conditions such as Alzheimer's disease.

Antipsychotic Properties

Phenothiazines are well-known for their antipsychotic effects, primarily due to their dopamine receptor antagonism. The specific compound under study has been linked to modulation of neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in managing psychiatric disorders. Clinical trials have indicated that compounds with similar structures can effectively reduce symptoms in patients with schizophrenia .

Toxicity Profile

The toxicity of 10H-Phenothiazine-10-carboxamide has been assessed through various studies. According to data from the RTECS database, the lethal dose (LD50) for oral administration in rodents exceeds 500 mg/kg, indicating a relatively low acute toxicity profile compared to other compounds in its class .

Case Studies

- Case Study on Antitumor Efficacy : A recent study evaluated the effect of N-(3-(pentylthio)propyl)-phenothiazine on human breast cancer cells (MCF-7). The results revealed a dose-dependent inhibition of cell growth with an IC50 value of approximately 20 µM after 48 hours of treatment.

- Neuroprotective Study : In an experimental model of traumatic brain injury, treatment with the compound resulted in a significant reduction in markers of oxidative stress and inflammation, suggesting its potential as a neuroprotective agent.

Properties

CAS No. |

53056-58-9 |

|---|---|

Molecular Formula |

C21H26N2OS2 |

Molecular Weight |

386.6 g/mol |

IUPAC Name |

N-(3-pentylsulfanylpropyl)phenothiazine-10-carboxamide |

InChI |

InChI=1S/C21H26N2OS2/c1-2-3-8-15-25-16-9-14-22-21(24)23-17-10-4-6-12-19(17)26-20-13-7-5-11-18(20)23/h4-7,10-13H,2-3,8-9,14-16H2,1H3,(H,22,24) |

InChI Key |

FTGDOYJPIYRHJM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCSCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.